6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound with a molecular formula of C17H18N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzylamine with a suitable quinoline derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Scientific Research Applications
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Thiophene derivatives: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(3-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)11-18-14-6-7-16-13(10-14)5-8-17(20)19-16/h2-4,6-7,9-10,18H,5,8,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWKRAFASWVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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